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Compound of Interest

Compound Name: 3-Chloro-4-fluorophenol

Cat. No.: B1581553

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloro-4-
fluorophenol (CAS No. 2613-23-2), a key intermediate in the synthesis of various chemical
compounds, including pharmaceuticals and agrochemicals.[1][2] For professionals in research
and drug development, unequivocal structural confirmation and purity assessment are
paramount. This document offers a detailed interpretation of the mass spectrometry (MS),
nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, grounded in
fundamental principles and field-proven insights.

Introduction

3-Chloro-4-fluorophenol is a disubstituted phenol with the molecular formula CeH4CIFO.[3] Its
structure presents a unique combination of substituents—hydroxyl, chloro, and fluoro groups—
each imparting distinct electronic and steric effects that are reflected in its spectroscopic
signatures. Accurate interpretation of these signatures is essential for identity confirmation,
quality control, and understanding its reactivity. This guide will deconstruct the expected and
observed data from core analytical techniques, explaining the causality behind the spectral
features.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about
a molecule's mass and fragmentation pattern, offering powerful evidence for its elemental
composition and structure. For 3-chloro-4-fluorophenol, Electron lonization (El) is a common
method for generating ions.
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Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile
compounds like halogenated phenols, providing both separation and identification.[4]

Sample Preparation: Prepare a 50 ppm stock solution by dissolving 2.5 mg of 3-chloro-4-
fluorophenol in 50 mL of methanol.[4]

o GC System: Agilent 6890 GC System (or equivalent).

e Column: A low-polarity capillary column, such as a DB-5 (5% phenyl/95% dimethyl
polysiloxane), 30 m x 0.25 mm ID, 0.25 pm film thickness is suitable.[5]

o Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[5]
e Injector: Splitless injection of a 1 pL aliquot. Set injector temperature to 250-275°C.[5]

e Oven Program: Initial temperature of 60°C, hold for 3 minutes, then ramp at 10°C/min to
220°C.[3]

e MS System: Agilent 5973 MSD (or equivalent) with electron ionization (El) at 70 eV.

e Mass Range: Scan from m/z 30 to 200.

Data Summary & Interpretation

The mass spectrum of 3-chloro-4-fluorophenol provides a clear fingerprint of the molecule.
The molecular weight is 146.55 g/mol .[1]

Table 1: Key Mass Spectrometry Data for 3-Chloro-4-fluorophenol|[6]
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m/z (Daltons) Proposed Fragment Key Observations

Isotope peak for 37Cl,
148 [M+2]* approximately 1/3 the intensity
of the M+ peak.

Molecular ion peak,
146 [M]* corresponding to the
CeH435CIFO formula.

Loss of carbon monoxide, a

118 [M-COJ* common fragmentation for
phenols.
111 [M-CIJ* Loss of the chlorine atom.
Result of decarbonylation and
83 [CsHaF]*
loss of HCI.
A common fragment in
63 [CsHs]*

aromatic compounds.

Interpretation:

The most telling feature is the molecular ion peak (M*) at m/z 146.[6] Crucially, the presence of
a chlorine atom is confirmed by the M+2 peak at m/z 148, which has a relative intensity of
approximately one-third that of the M+ peak, consistent with the natural isotopic abundance of
35Cl and 37Cl.

The fragmentation pattern is characteristic of a phenol. An initial loss of carbon monoxide (CO)
from the phenol ring is a common pathway, leading to the fragment at m/z 118.[6] The loss of a
chlorine radical gives rise to the peak at m/z 111. Further fragmentation leads to smaller, stable
aromatic and aliphatic ions.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for 3-chloro-4-
fluorophenol under electron ionization.
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Caption: Proposed EI-MS fragmentation of 3-chloro-4-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of an organic molecule. For 3-chloro-4-fluorophenol, both *H and 13C NMR provide
unambiguous evidence for the substitution pattern.

Experimental Protocol: NMR Sample Preparation

o Sample Quantity: Weigh 5-10 mg of 3-chloro-4-fluorophenol for *H NMR, or 20-50 mg for
13C NMR.

e Solvent: Select a suitable deuterated solvent, typically Chloroform-d (CDCIs) or Acetone-ds,
and add approximately 0.6 mL to the sample in a vial.

o Dissolution: Agitate the vial to ensure complete dissolution. The solution must be clear and
transparent.

« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade
spectral quality.

o Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm (0.5-0.6 mL).

o Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For 13C, a proton-
decoupled experiment is standard.
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'H NMR Spectroscopy: Predicted Data & Interpretation

While a publicly accessible, fully assigned experimental spectrum is not readily available, the
1H NMR spectrum can be reliably predicted based on established substituent effects on the
benzene ring. The molecule has three aromatic protons, each in a uniqgue chemical

environment.

Table 2: Predicted *H NMR Spectral Data (in CDClI3)

. Coupling
Proton Predicted & o ]
. Multiplicity Constants (J, Integration

Assignment (ppm)
Hz)
3J(H,H) = 8.5,

H-2 7.15-7.25 dd 1H
4J(H,F) =45
3)(H,H) = 8.5,

H-6 6.95 - 7.05 ddd 4J(H,H) = 2.5, 1H
3)(H,F)=8.5
3)(H,H) = 8.5,

H-5 6.85-6.95 t 1H
3)(H,F) = 8.5

-OH 5.0-6.0 brs - 1H

Interpretation:

The chemical shifts of aromatic protons are influenced by the electron-donating hydroxyl group
(-OH) and the electron-withdrawing halogen substituents (-Cl, -F).

e H-5: This proton is ortho to the electron-donating -OH group and meta to the -Cl group. It is
coupled to H-6 (3J, ortho coupling, ~8.5 Hz) and the fluorine atom (3J, ortho coupling, ~8.5
Hz), resulting in a triplet (or more accurately, a doublet of doublets with similar coupling
constants). It is expected to be the most upfield proton.

e H-6: This proton is meta to the -OH group and ortho to the -CI group. It is coupled to H-5 (3J,
ortho, ~8.5 Hz), H-2 (4J, meta, ~2.5 Hz), and the fluorine atom (3J, ortho, ~8.5 Hz). This
complex coupling will likely result in a doublet of doublet of doublets.
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e H-2: This proton is ortho to the -ClI group and meta to the -OH group. It is coupled to H-6 (*J,
meta, ~2.5 Hz) and the fluorine atom (*J, meta, ~4.5 Hz). This will appear as a doublet of
doublets and is expected to be the most downfield of the aromatic protons due to its
proximity to the electronegative chlorine.

e -OH Proton: The phenolic proton will appear as a broad singlet, and its chemical shift is
highly dependent on concentration and solvent.

Visualization: Proton Assignments

Caption: Numbering scheme for 3-chloro-4-fluorophenol.

3C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled 3C NMR spectrum will show six distinct signals for the six unique carbon
atoms of the aromatic ring. The chemical shifts are heavily influenced by the attached
substituents and C-F coupling.

Table 3: Predicted 3C NMR Spectral Data (in CDCIs)

Carbon . Multiplicity (due to
. Predicted & (ppm) : Key Influences
Assignment C-F coupling)
Attached to -OH
c-1 150 - 152 d (3J = 3-5 Hz) _
(deshielded)
C-2 118 - 120 s Ortho to -Cl
Attached to -Cl
C-3 120 - 122 d (2J = 15-20 Hz) _
(deshielded)
Attached to -F (highly
C-4 153 - 156 d (1J = 240-250 Hz) deshielded, large
coupling)
C-5 116 - 118 d (3J = 20-25 Hz) Ortho to -F and -OH
C-6 117 - 119 d (3J =8-10 Hz) Meta to -F and -OH
Interpretation:
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The most notable feature is the signal for C-4, which is directly attached to the highly
electronegative fluorine atom. This carbon will be significantly deshielded (shifted downfield)
and will appear as a doublet with a very large one-bond coupling constant (1JCF) of
approximately 240-250 Hz. The carbon attached to the hydroxyl group, C-1, will also be
deshielded. The carbon bearing the chlorine, C-3, is deshielded and will show a smaller two-
bond coupling to fluorine (23JCF). The remaining carbons will also exhibit coupling to the fluorine
atom over two (2JCF) or three (3JCF) bonds, appearing as doublets in the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Solid Sample Analysis

Since 3-chloro-4-fluorophenol is a solid at room temperature (m.p. 38-40 °C), the KBr pellet
or ATR method is appropriate.[1]

o KBr Pellet Method:

o Grinding: Finely grind 1-2 mg of the sample with ~150 mg of dry, IR-grade potassium
bromide (KBr) using an agate mortar and pestle.

o Pressing: Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using
a hydraulic press to form a transparent pellet.

o Analysis: Place the pellet in the spectrometer's sample holder and collect the spectrum. A
background spectrum of a blank KBr pellet should be collected first.[7]

o Attenuated Total Reflectance (ATR) Method:

o Background: Ensure the ATR crystal (e.g., diamond) is clean and collect a background
spectrum.

o Sample Application: Place a small amount of the solid sample directly onto the ATR
crystal.
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o Contact: Apply pressure using the anvil to ensure good contact between the sample and
the crystal.

o Analysis: Collect the spectrum directly.[7]

Data Summary & Interpretation

The IR spectrum will display characteristic absorption bands for the hydroxyl, aromatic, and
carbon-halogen bonds.

Table 4: Predicted Key IR Absorption Bands

Wavenumber ] ) )
Vibration Type Intensity Notes
(cm™)
Characteristic of a
3500 - 3200 O-H stretch Strong, Broad hydrogen-bonded
phenol.
) ) Typical for C-H bonds
3100 - 3000 Aromatic C-H stretch Medium ]
on a benzene ring.
o ) Aromatic ring
1600 - 1585 C=C stretch (in-ring) Medium-Strong o
vibration.
o ) Aromatic ring
1500 - 1400 C=C stretch (in-ring) Medium-Strong o
vibration.
Phenolic C-O bond
1300 - 1200 C-O stretch Strong o
vibration.
Strong absorption
1250 - 1150 C-F stretch Strong typical for aryl
fluorides.
Out-of-plane bending,
900 - 675 Aromatic C-H bend Strong pattern can indicate
substitution.
) Carbon-chlorine bond
850 - 550 C-Cl stretch Medium-Strong

vibration.
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Interpretation:

The most prominent feature will be a strong, broad absorption band in the 3500-3200 cm~1
region, which is definitive for the O-H stretching vibration of a hydrogen-bonded phenol. The
aromatic nature of the compound is confirmed by the C-H stretching peaks just above 3000
cm~! and the sharp C=C ring stretching bands around 1600 and 1500 cm~1. The fingerprint
region (below 1500 cm~1) will contain strong, characteristic absorptions for the C-O stretch
(around 1250 cm™1), the C-F stretch (around 1200 cm~?), and the C-ClI stretch (around 700-800
cm™1).

Conclusion

The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a
comprehensive and self-validating system for the structural confirmation of 3-chloro-4-
fluorophenol. MS confirms the molecular weight and the presence of chlorine. *H and 13C
NMR elucidate the exact substitution pattern and connectivity of the atoms. Finally, IR
spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups.
Together, these techniques provide the authoritative data required by researchers and drug
development professionals to ensure the identity and quality of this important chemical
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 3-
Chloro-4-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581553#3-chloro-4-fluorophenol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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